TAK-653 is a novel compound classified as an alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor positive allosteric modulator. It is currently under investigation for its potential therapeutic effects in treating major depressive disorder. The compound is designed to enhance the activity of AMPA receptors with minimal agonistic properties, which distinguishes it from other similar compounds like ketamine that can induce psychotomimetic side effects. TAK-653 is a dihydropyrazinothiadiazine 2,2-dioxide derivative featuring a cyclohexyl group that contributes to its unique binding characteristics and pharmacological profile .
TAK-653 was developed as part of a series of compounds aimed at modulating AMPA receptor activity. Its classification as a positive allosteric modulator indicates that it enhances receptor function without directly activating the receptor itself. This mechanism is crucial for minimizing unwanted side effects while still achieving therapeutic efficacy . The compound has been characterized through various pharmacological studies, demonstrating its potential role in neuropharmacology and psychiatry .
The synthesis of TAK-653 involves several key steps, primarily focusing on the modification of existing chemical frameworks to achieve the desired pharmacological properties. Initial synthetic routes typically involve starting materials such as indan-2-one, which undergo transformations including reduction, bromination, and further functional group modifications to yield the final compound .
The synthesis can be summarized as follows:
These methods are optimized for yield and purity, utilizing techniques such as high-performance liquid chromatography for product analysis .
TAK-653 has a complex molecular structure characterized by its dihydropyrazinothiadiazine core and bulky cyclohexyl substituents. The presence of these bulky groups is critical for its binding interactions with AMPA receptors, particularly at the ligand-binding domain. Structural studies indicate that TAK-653 binds selectively to the intradimer interface of AMPA receptors, causing steric interference that enhances its functional profile .
Key structural data includes:
TAK-653 primarily functions through allosteric modulation rather than direct activation of AMPA receptors. It enhances glutamate-mediated signaling without competing for the agonist binding site, which is a significant advantage in minimizing side effects associated with direct agonists. In vitro assays have demonstrated that TAK-653 increases calcium influx in human cells expressing AMPA receptors only when glutamate is present, showcasing its dependency on this neurotransmitter for activity .
The compound's interaction with various biological targets has been extensively characterized, revealing minimal off-target effects at therapeutic concentrations .
The mechanism by which TAK-653 exerts its effects involves enhancing synaptic transmission through AMPA receptor potentiation. By binding to specific sites on the receptor, it facilitates increased neuronal excitability and synaptic plasticity—key factors in mood regulation and cognitive function.
Research indicates that TAK-653 promotes the activation of downstream signaling pathways such as mechanistic target of rapamycin signaling and brain-derived neurotrophic factor release, both implicated in neuroplasticity and antidepressant effects .
Data from preclinical studies show that TAK-653 significantly increases levels of phosphorylated forms of proteins involved in these pathways, suggesting a robust mechanism for its antidepressant-like effects without inducing hyperlocomotion or other side effects commonly associated with traditional antidepressants like ketamine .
TAK-653 exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications, ensuring effective delivery and stability during storage .
TAK-653 is primarily being explored for its potential application in treating major depressive disorder, particularly treatment-resistant cases where conventional therapies have failed. Its unique mechanism allows it to enhance synaptic function without significant side effects, making it a promising candidate for further clinical development.
Additionally, ongoing research into TAK-653 may reveal broader applications in other neuropsychiatric disorders where AMPA receptor modulation could play a therapeutic role, potentially expanding its use beyond depression into areas such as anxiety disorders or schizophrenia .
Major depressive disorder is characterized by persistent low mood, anhedonia, and cognitive impairment, representing a leading cause of global disability. Approximately 30–40% of patients develop treatment-resistant depression, defined by inadequate response to at least two conventional antidepressant trials. Convergent evidence implicates glutamatergic dysfunction in depression pathophysiology, particularly involving α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor signaling. Postmortem studies reveal reduced AMPA receptor subunit expression (GluA1–4) in prefrontal and hippocampal regions of depressed patients, disrupting excitatory/inhibitory balance and synaptic plasticity. Chronic stress models demonstrate dendritic atrophy and spine loss that correlate with depressive-like behaviors, establishing AMPA receptor-mediated synaptic weakening as a core pathological mechanism underlying treatment resistance [2] [5] [9].
The discovery of ketamine’s rapid antidepressant effects revolutionized depression treatment paradigms but introduced significant limitations: transient dissociation, abuse potential, and neurotoxicity concerns. Mechanistic studies revealed that ketamine’s antidepressant properties require AMPA receptor activation rather than direct N-methyl-D-aspartate receptor blockade. AMPA receptor potentiation triggers downstream neurotrophic cascades:
Preclinical evidence confirms that AMPA receptor antagonists abolish ketamine’s antidepressant effects, establishing AMPA throughput as the essential mediator. However, direct AMPA receptor agonists cause receptor desensitization and excitotoxicity, necessitating development of positive allosteric modulators that enhance endogenous glutamate signaling without constitutive activation [3] [5] [8].
Table 1: Comparative Mechanisms of Ketamine and AMPA PAM Antidepressants
Mechanistic Feature | Ketamine | TAK-653 |
---|---|---|
Primary Target | N-methyl-D-aspartate receptor antagonism | AMPA receptor positive allosteric modulation |
AMPA Receptor Activation | Indirect (via disinhibition) | Direct potentiation |
BDNF/mTOR Pathway | Activated | Activated |
Psychotomimetic Effects | Significant dissociation at therapeutic doses | Minimal in preclinical models |
Hyperlocomotion (Preclinical) | Present | Absent |
TAK-653 (developmental code names: Osavampator, NBI-1065845) is an investigational compound with selective AMPA receptor positive allosteric modulator properties. Its molecular structure (C₁₉H₂₃N₃O₃S; MW 373.47 g/mol) enables high-affinity binding at the allosteric site of AMPA receptors, stabilizing the agonist-bound conformation to slow receptor desensitization and deactivation. Crucially, TAK-653 exhibits minimal intrinsic agonistic activity (419-fold safety margin against convulsions in rats), distinguishing it from earlier AMPA receptor potentiators. Pharmacokinetic studies in healthy volunteers demonstrate favorable properties: rapid brain penetration (cerebrospinal fluid concentrations detectable within 1.25–5 hours), linear kinetics, and extended terminal half-life (33.1–47.8 hours) supporting once-daily dosing [1] [3] [8].
In vitro electrophysiological studies reveal that TAK-653 potentiates glutamate-induced currents without altering baseline conductance. This activity-dependent mechanism enables selective amplification of physiological glutamatergic signaling during synaptic transmission, while avoiding pathological overstimulation. Structural analyses indicate that TAK-653 binds at the dimer interface of ligand-binding domains, modulating the kinetics of channel closure and desensitization rather than agonist affinity. This molecular mechanism underlies its synapse-specific enhancement of excitatory neurotransmission [3] [8] [9].
Table 2: Neurophysiological Effects of TAK-653 in Healthy Volunteers
Parameter | 0.5 mg TAK-653 | 6 mg TAK-653 | Measurement Significance |
---|---|---|---|
Saccadic Peak Velocity | ↑ 19.49 deg/sec (P=0.02) | ↑ 15.40 deg/sec (P=0.06) | Objective biomarker of CNS excitation |
Adaptive Tracking | No significant change | ↑ 1.68% (P=0.02) | Visuomotor coordination and attention |
Smooth Pursuit | No significant change | ↑ 2.32% (P=0.05) | Oculomotor control |
Stroop Test Accuracy | ↓ 0.3 errors (P=0.02) | No significant change | Executive function/cognitive flexibility |
TAK-653 enhances synaptic strength through AMPA receptor-dependent plasticity mechanisms:
These mechanisms converge to reverse the synaptic deficits characteristic of depression. Critically, TAK-653 enhances the surface diffusion and synaptic trapping of AMPA receptors via transmembrane AMPA receptor regulatory protein phosphorylation. This facilitates the activity-dependent recruitment of AMPA receptors to synapses, strengthening neural connections without altering receptor subunit composition [9].
The efficacy of TAK-653 was evaluated in a randomized, double-blind, placebo-controlled trial (NCT03312894) for treatment-resistant depression. This innovative study design first stratified patients by ketamine response: Cohort 1 (ketamine responders; n=54) and Cohort 2 (ketamine non-responders; n=40). Participants received 8 weeks of TAK-653 titration (2mg→4mg→6mg daily) or placebo. The primary outcome measure was change in Montgomery–Åsberg Depression Rating Scale score from baseline, with secondary endpoints including synaptic plasticity biomarkers and cognitive assessments [6] [8].
A parallel pharmacodynamic study in healthy volunteers demonstrated TAK-653’s functional central nervous system effects:
These findings position TAK-653 as a promising therapeutic agent that targets fundamental plasticity mechanisms in treatment-resistant depression, potentially offering rapid and sustained antidepressant effects without ketamine’s limiting adverse effects.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: